

GNE-0439: Application Notes and Protocols for In Vitro Electrophysiology

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Compound of Interest

Compound Name: GNE-0439

Cat. No.: B7644415

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Introduction

GNE-0439 is a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7.^{[1][2][3]} Human genetics have strongly implicated Nav1.7 as a key mediator of pain signaling, making it a promising therapeutic target for the development of new analgesics.

GNE-0439 distinguishes itself through its unique mechanism of action, binding to the voltage-sensing domain 4 (VSD4) on the channel, outside of the pore.^{[1][4]} This allosteric inhibition mechanism contributes to its high selectivity for Nav1.7 over other sodium channel subtypes, such as the cardiac channel Nav1.5.^{[1][4]}

These application notes provide detailed protocols for the characterization of **GNE-0439**'s inhibitory activity using in vitro electrophysiology techniques, specifically whole-cell patch-clamp recordings.

Data Presentation

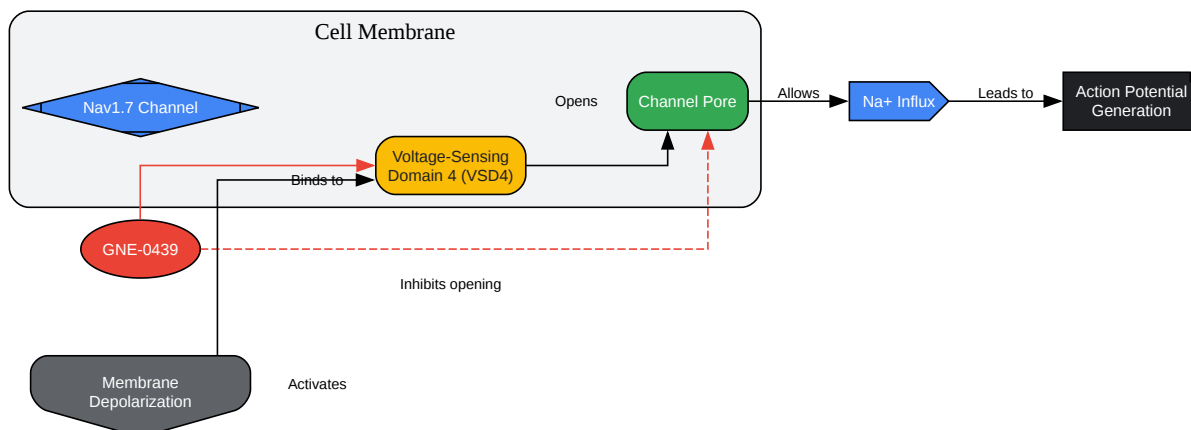
Table 1: Inhibitory Potency of GNE-0439 on Nav Channel Subtypes

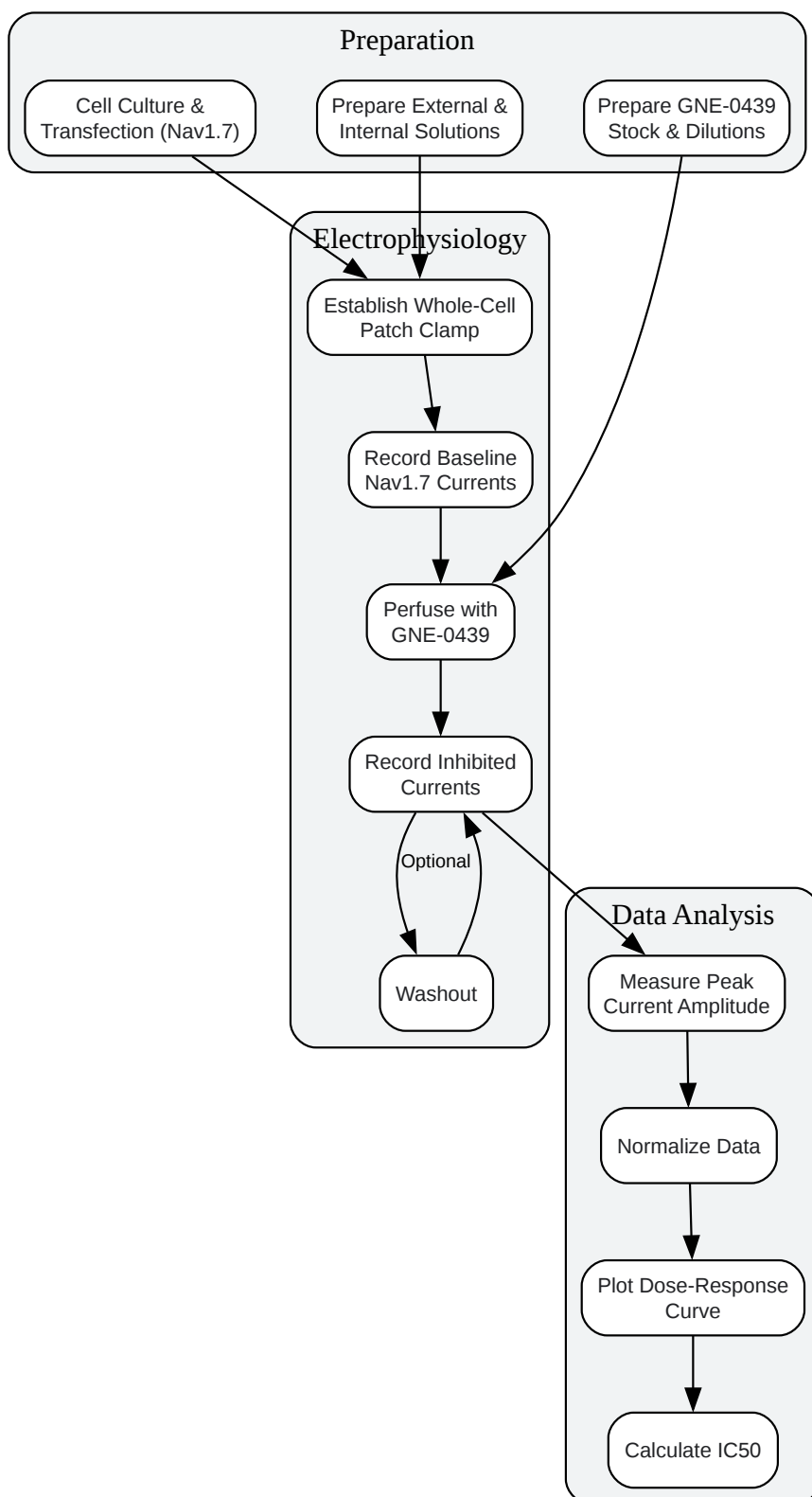
Channel	Construct	Assay Type	Inhibitor	IC50	Reference
Nav1.7	Wild-Type	Electrophysiology	GNE-0439	0.34 μ M	[4]
Nav1.5	Wild-Type	Electrophysiology	GNE-0439	38.3 μ M	[4]
Nav1.7	N1742K Mutant	Membrane Potential Assay	GNE-0439	0.37 μ M	[1][4]
Nav1.7	R1608A Mutant	Electrophysiology	GNE-0439	> 50 μ M	[2]

Note: The R1608A mutation in the S4 segment of VSD4 significantly reduces the potency of **GNE-0439**, supporting its binding to this domain.[4]

Signaling Pathway and Mechanism of Action

GNE-0439 acts as an allosteric inhibitor of the Nav1.7 channel. It binds to the fourth voltage-sensing domain (VSD4), a region of the channel responsible for detecting changes in membrane potential. By binding to VSD4, **GNE-0439** is thought to stabilize the channel in a non-conducting state, thereby reducing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.





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